Enhanced Lipophilicity for Improved Membrane Permeability vs. Unsubstituted Analog
The 6-methyl substituent significantly increases the compound's lipophilicity compared to the unsubstituted analog, 6-(propan-2-yloxy)pyridin-3-amine. This is quantified by a computed LogP of 1.76 for the target compound , versus an XLogP3-AA of 1.3 for the comparator [1]. The quantified difference of ΔLogP = 0.46 represents a 2.9-fold increase in lipophilicity, which can translate to improved passive membrane permeability and potentially higher cellular uptake in cell-based assays [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.75942 |
| Comparator Or Baseline | 6-(propan-2-yloxy)pyridin-3-amine (unsubstituted analog) XLogP3-AA = 1.3 |
| Quantified Difference | ΔLogP = 0.46 |
| Conditions | Computed property; target compound LogP from ChemSrc, comparator XLogP3-AA from PubChem. |
Why This Matters
Increased lipophilicity is a critical factor for optimizing the drug-likeness of lead compounds and can be a decisive factor in selecting a building block for medicinal chemistry campaigns targeting intracellular kinases.
- [1] 6-(1-Methylethoxy)-3-pyridinamine, PubChem CID 21484141, XLogP3-AA 1.3. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. DOI: 10.1016/s0169-409x(00)00129-0. View Source
